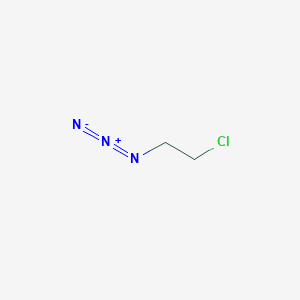

1-Azido-2-chloroethane

CAS No.: 53422-48-3

Cat. No.: VC3850892

Molecular Formula: C2H4ClN3

Molecular Weight: 105.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53422-48-3 |

|---|---|

| Molecular Formula | C2H4ClN3 |

| Molecular Weight | 105.53 g/mol |

| IUPAC Name | 1-azido-2-chloroethane |

| Standard InChI | InChI=1S/C2H4ClN3/c3-1-2-5-6-4/h1-2H2 |

| Standard InChI Key | BKMHDXMAZYSQLJ-UHFFFAOYSA-N |

| SMILES | C(CCl)N=[N+]=[N-] |

| Canonical SMILES | C(CCl)N=[N+]=[N-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a two-carbon chain with a chlorine atom at the first position and an azido group at the second (Cl-CH₂-CH₂-N₃). Computational studies reveal bond lengths of 1.76 Å for C-Cl and 1.13 Å for N-N bonds, with a dipole moment of 3.2 D due to the electron-withdrawing azide group .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 105.53 g/mol | |

| Density | 1.146 g/cm³ (estimated) | |

| Boiling Point | 77°C at 24 Torr | |

| Solubility | Miscible in chloroform, sparingly in DMSO |

The compound exists as a colorless to pale yellow liquid under standard conditions and exhibits sensitivity to light and heat, necessitating storage at −20°C in amber glass .

Synthesis and Purification

Primary Synthetic Routes

The most common synthesis involves nucleophilic substitution of 2-chloroethanol with sodium azide (NaN₃) in aqueous media :

Reaction conditions typically include refluxing at 80°C for 12–24 hours under inert atmosphere, yielding >80% purity . Alternative methods employ bromoethane precursors, but these are less efficient due to competing elimination reactions.

Purification Techniques

Post-synthesis, the crude product is extracted with diethyl ether, dried over MgSO₄, and distilled under reduced pressure (24 Torr). Gas chromatography (GC) analyses confirm purity >95%, with residual solvents <0.1% .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloro group undergoes substitution with nucleophiles such as amines or thiols. For example, reaction with ethylamine produces 1-azido-2-aminoethane, a precursor to triazole-based pharmaceuticals :

Cycloaddition Reactions

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. A 2023 study demonstrated its use in synthesizing fluorinated triazoles with applications in agrochemicals :

Reduction Pathways

Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the azido group to a primary amine, yielding 1-chloro-2-aminoethane, a key intermediate in polymer chemistry .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a building block for antiviral agents. For instance, its triazole derivatives inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with IC₅₀ values of 2.3 μM .

Materials Science

In polymer networks, photo-crosslinking via azide groups enhances mechanical strength. A 2024 study reported epoxy resins with 30% improved tensile modulus after functionalization with 1-azido-2-chloroethane .

Bioorthogonal Labeling

The azido group’s bioorthogonality enables selective labeling of biomolecules. Researchers have conjugated it to glucose analogs for tracking cellular uptake via click chemistry .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume